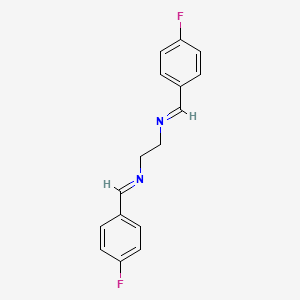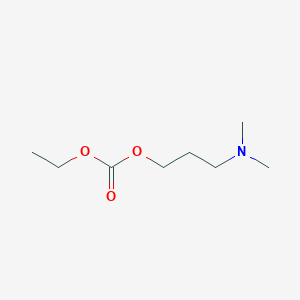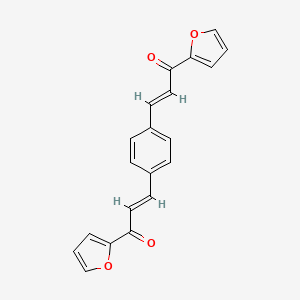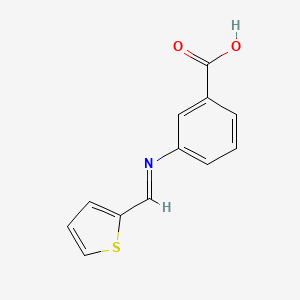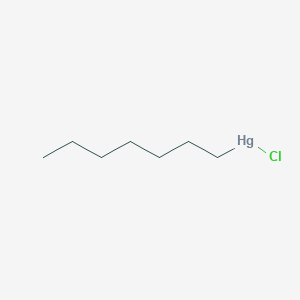
Chloro(heptyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(heptyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a heptyl group and a chlorine atom. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications. The unique properties of this compound make it a compound of interest in the fields of chemistry, biology, and environmental science.
准备方法
Synthetic Routes and Reaction Conditions: Chloro(heptyl)mercury can be synthesized through the reaction of heptylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
C7H15MgBr+HgCl2→C7H15HgCl+MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and safety during production.
化学反应分析
Types of Reactions: Chloro(heptyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and heptanoic acid.
Reduction: Reduction reactions can convert this compound to heptylmercury and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other halogens or functional groups, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products:
Oxidation: Mercuric oxide and heptanoic acid.
Reduction: Heptylmercury and hydrochloric acid.
Substitution: Various organomercury compounds depending on the substituent introduced.
科学研究应用
Chloro(heptyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential use in antimicrobial treatments and as a diagnostic agent.
Industry: Utilized in the production of other organomercury compounds and in the chlor-alkali process.
作用机制
The mechanism of action of chloro(heptyl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. The compound can inhibit enzyme activity by binding to the active sites, leading to disruption of cellular functions. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
相似化合物的比较
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Utilized in antifungal and antiseptic products.
Uniqueness of Chloro(heptyl)mercury: this compound is unique due to its specific heptyl group, which imparts distinct chemical and biological properties. Its reactivity and applications differ from other organomercury compounds, making it valuable in specialized research and industrial processes.
属性
CAS 编号 |
32701-49-8 |
|---|---|
分子式 |
C7H15ClHg |
分子量 |
335.24 g/mol |
IUPAC 名称 |
chloro(heptyl)mercury |
InChI |
InChI=1S/C7H15.ClH.Hg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q;;+1/p-1 |
InChI 键 |
LHMXCQQTZXXXJX-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCC[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


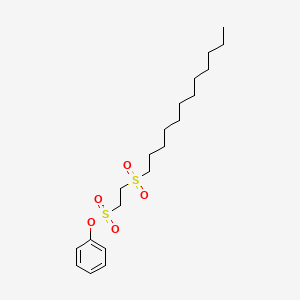
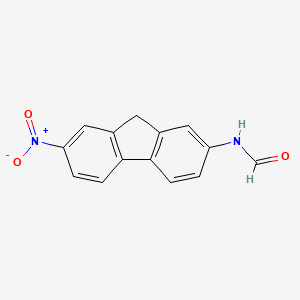

amino]-](/img/structure/B15077175.png)

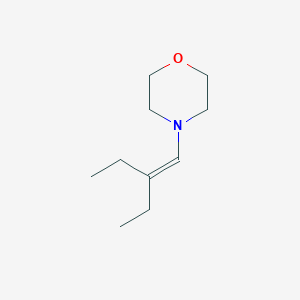
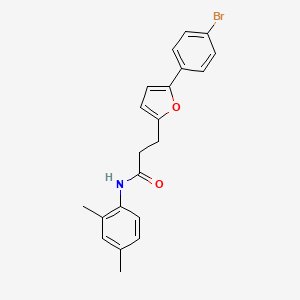
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
